molecular formula C15H14BrFN4O2 B2585739 N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904295-40-4

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2585739
CAS No.: 1904295-40-4
M. Wt: 381.205
InChI Key: ZBNRMNFPEVXWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a morpholine group and a carboxamide group, along with a 4-bromo-2-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

    Bromination and Fluorination: The 4-bromo-2-fluorophenyl moiety can be introduced through electrophilic aromatic substitution reactions, using bromine and fluorine sources under controlled conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the nitro group if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-benzamide
  • 4-bromo-2-fluorobiphenyl
  • N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRMNFPEVXWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.